(2E)-1-(4-hydroxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one
Overview
Description
(2E)-1-(4-hydroxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one is an organic compound known for its unique chemical structure and properties It is a member of the chalcone family, which are aromatic ketones with two phenyl rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-(4-hydroxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-hydroxybenzaldehyde and 4-methylacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions for several hours. After the reaction is complete, the product is purified through recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to increase yield and efficiency. Continuous flow reactors and automated systems are often employed to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(2E)-1-(4-hydroxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into dihydrochalcones.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under controlled conditions.
Major Products Formed
Oxidation: Quinones
Reduction: Dihydrochalcones
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
(2E)-1-(4-hydroxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various organic compounds and materials.
Biology: Studied for its potential antioxidant and antimicrobial properties.
Medicine: Investigated for its anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of (2E)-1-(4-hydroxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. In biological systems, it can modulate enzyme activities, inhibit cell proliferation, and induce apoptosis in cancer cells. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress.
Comparison with Similar Compounds
Similar Compounds
(2E)-1-(4-hydroxyphenyl)-3-phenylprop-2-en-1-one: Lacks the methyl group on the phenyl ring.
(2E)-1-(4-methoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one: Contains a methoxy group instead of a hydroxy group.
Uniqueness
(2E)-1-(4-hydroxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one is unique due to the presence of both hydroxy and methyl groups on the phenyl rings, which contribute to its distinct chemical and biological properties
Properties
IUPAC Name |
(E)-1-(4-hydroxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O2/c1-12-2-4-13(5-3-12)6-11-16(18)14-7-9-15(17)10-8-14/h2-11,17H,1H3/b11-6+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSNQCLMGWCDWPM-IZZDOVSWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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